molecular formula C5H12ClF2N B3007166 4,4-Difluoro-2-methylbutan-2-amine;hydrochloride CAS No. 93339-81-2

4,4-Difluoro-2-methylbutan-2-amine;hydrochloride

Cat. No. B3007166
CAS RN: 93339-81-2
M. Wt: 159.6
InChI Key: ZHAGFDCJSHNKQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, the authors describe the synthesis of 4,4-difluoro-meta-chlorambucil, which is a difluorinated analog of chlorambucil. The synthesis involves a sequence that does not proceed beyond the intermediate methyl 4,4-difluoro-4-(4'-aminophenyl)butanoate due to its hydrolytic instability. The stable isomer, methyl 4,4-difluoro-4-(3'-aminophenyl)butanoate, is obtained through the reaction of methyl 4-(3'-nitrophenyl)-4-oxobutanoate with sulfur tetrafluoride, followed by hydrogenation .

The second paper discusses the synthesis of 3,3,4,4-tetrafluorochlorambucil. This synthesis starts with the reaction of 2,2-dichloro-2-(4'-nitrophenyl)acetonitrile with mercury(II) oxide and pyridinium poly(hydrogen fluoride), leading to various intermediates and ultimately to the target compound after bis(hydroxyethylation), chlorination, and hydrolysis .

Molecular Structure Analysis

While the papers do not directly analyze the molecular structure of 4,4-Difluoro-2-methylbutan-2-amine;hydrochloride, they do provide insights into the structures of related compounds. For instance, the third paper discusses the structure of a pyrrolo[3,4-c]pyrazol-6-one derivative, which was confirmed by X-ray analysis. This suggests that similar analytical techniques could be applied to determine the structure of the compound .

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving fluorinated compounds. The first paper shows the conversion of an ester group into a carboxylic acid, which is a common functional group transformation . The second paper demonstrates the conversion of a nitro group to an amine, followed by bis(hydroxyethylation) and chlorination, which are reactions that could potentially be relevant to the synthesis or modification of this compound . The third paper explores the reactions of keto esters with aromatic aldehydes and diamines, leading to various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly discussed in the papers. However, the fluorinated compounds described in the papers are likely to exhibit unique properties due to the presence of fluorine atoms, such as increased stability, lipophilicity, and potential bioactivity. These properties are often exploited in pharmaceutical chemistry to improve drug characteristics .

Scientific Research Applications

1. Synthesis and Chemical Properties

  • 4,4-Difluoro-2-methylbutan-2-amine;hydrochloride has been explored in various synthetic processes. A study by Buss, Coe, and Tatlow (1997) delved into the synthesis of 4[3′-bis(2″-chloroethyl)aminophenyl]-4,4-difluorobutanoic acid, an intermediate involving methyl 4,4-difluoro-4-(4′-aminophenyl) butanoate, highlighting the compound's role in complex chemical syntheses (Buss, Coe, & Tatlow, 1997).

2. Application in Asymmetric Synthesis

  • Wangweerawong, Bergman, and Ellman (2014) reported the use of this compound in asymmetric synthesis, specifically in the intermolecular addition of non-acidic C–H bonds to imines. This process achieved significant reactivity and diastereoselectivity, which is crucial in the creation of enantiomerically enriched compounds (Wangweerawong, Bergman, & Ellman, 2014).

3. Innovative Fluorination Techniques

  • Scherer, Yamanouchi, and Onox (1990) developed a novel technique for the synthesis of perfluorochemicals, including branched F-alkanes and F-ethers, using liquid-phase photofluorination with elemental fluorine. This method, applicable to 4,4-Difluoro compounds, represents a significant advancement in the field of fluorine chemistry (Scherer, Yamanouchi, & Onox, 1990).

4. Role in Organic Fluorine Chemistry

  • The compound has been used in the creation of organic fluorine products. For instance, Kim et al. (2007) explored its reaction with primary amines in a one-pot scheme to produce β-fluoropyrrole derivatives, demonstrating its versatility in organic synthesis (Kim et al., 2007).

5. Contribution to Amination Studies

  • Kawabe and Yanagita (1971) conducted a study on the amination of chloromethylated polystyrene with 2-aminobutanol, providing insights into the kinetics of amination reactions. This research is relevant to understanding the reactivity of compounds like this compound in polymer chemistry (Kawabe & Yanagita, 1971).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

4,4-difluoro-2-methylbutan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11F2N.ClH/c1-5(2,8)3-4(6)7;/h4H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPLLLXQENIVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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